molecular formula C20H20N4O2 B2768603 2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941997-02-0

2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2768603
CAS RN: 941997-02-0
M. Wt: 348.406
InChI Key: UZYREPLHYDYWOQ-UHFFFAOYSA-N
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Description

This compound is a type of triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Scientific Research Applications

Synthesis and Antiviral Activity

  • The compound 2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, as part of the imidazo[1,2-a]-s-triazine nucleosides family, has been synthesized and tested for its antiviral activity. These compounds have shown moderate activity against rhinoviruses at non-toxic dosage levels, suggesting potential applications in antiviral therapies (Kim et al., 1978).

Pharmacological Activity and Inhibition of Phosphodiesterase

  • This compound has been studied as part of a series of pyrazolo[1,5-a]-1,3,5-triazines, which have been identified as potent inhibitors of phosphodiesterase type 4. These compounds demonstrate significant isoenzyme selectivity and potential for biological applications, particularly in inhibiting TNFalpha release from human mononuclear cells (Raboisson et al., 2003).

Applications in Supramolecular Chemistry

  • Glycolurils and their analogues, which include derivatives of imidazo[1,2,4]triazine, have found extensive applications in various scientific and technological fields. They are used as building blocks in supramolecular chemistry due to their unique structural and functional properties (Kravchenko et al., 2018).

Synthesis and Applications in Heterocyclic Chemistry

  • The compound is part of a group of heterocyclic compounds, specifically dihydroimidazole and 3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazins. These compounds have been synthesized and evaluated for their antibacterial properties, showing a high inhibitory effect against a broad spectrum of bacteria (Soliman et al., 2012).

Inhibition of Respiratory Viruses

  • Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, related to the chemical structure , have been synthesized and examined for their effects on ortho- and paramyxoviruses. Specific compounds within this group have shown inhibitory effects against influenza A and respiratory syncytial viruses at significantly lower concentrations compared to cytotoxic levels (Golankiewicz et al., 1995).

Chemiluminescence in Liquid Chromatography

  • Compounds within the triazine family, including imidazo[1,2,4]triazines, have been utilized as chemiluminescence derivatization reagents for primary and secondary amines in liquid chromatography. These compounds have shown high sensitivity and selectivity in this application (Ishida et al., 1995).

Potential Anticonvulsant Activity

  • The imidazo[1,2,4]triazine class has been explored for its potential anticonvulsant properties. Certain analogues have demonstrated potent activity against electroshock-induced seizures, although issues such as emesis have limited further development in some cases (Kelley et al., 1995).

Inhibition of Tyrosinase Enzyme

  • Phthalimide-1,2,3-triazole hybrid compounds, related to the imidazo[1,2,4]triazine framework, have been synthesized and evaluated for their inhibitory activity against the tyrosinase enzyme. This points to potential applications in fields such as dermatology and cosmetic science (Tehrani et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name

8-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-7-9-17(10-8-14)22-11-12-23-18(25)19(26)24(21-20(22)23)13-16-6-4-3-5-15(16)2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYREPLHYDYWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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